molecular formula C11H12FNO3 B1438663 5-Fluoro-2-morpholinobenzoic acid CAS No. 1096880-75-9

5-Fluoro-2-morpholinobenzoic acid

Cat. No.: B1438663
CAS No.: 1096880-75-9
M. Wt: 225.22 g/mol
InChI Key: WNAOSSZZNGQFBY-UHFFFAOYSA-N
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Description

5-Fluoro-2-morpholinobenzoic acid: is a chemical compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . It is characterized by the presence of a fluorine atom, a morpholine ring, and a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-morpholinobenzoic acid typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with morpholine under specific conditions. The nitro group is reduced to an amine, which then reacts with morpholine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-morpholinobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: 5-Fluoro-2-morpholinobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated benzoic acids on biological systems. It helps in understanding the interactions between fluorinated compounds and biological molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development. Its unique structure makes it a candidate for designing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-morpholinobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The morpholine ring contributes to the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

  • 5-Fluoro-2-nitrobenzoic acid
  • 2-Morpholinobenzoic acid
  • 5-Fluoro-2-aminobenzoic acid

Comparison: Compared to similar compounds, 5-Fluoro-2-morpholinobenzoic acid is unique due to the presence of both a fluorine atom and a morpholine ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications .

Properties

IUPAC Name

5-fluoro-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAOSSZZNGQFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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